5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine, also known as FPMP, is a pyrimidine-based compound that has been studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine is not yet fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine may interact with certain receptors in the brain to produce its neurological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been shown to have neuroprotective effects, with studies indicating that it may improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine in lab experiments is that it has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, one limitation of using 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective and targeted therapies. Additionally, future research could focus on optimizing the synthesis method for 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine to make it more efficient and cost-effective. Finally, further studies could explore the potential of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine as a treatment for other neurological disorders such as Parkinson's disease.
Synthesis Methods
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form a pyran intermediate. This intermediate is then reacted with 4-(pyridin-3-ylmethyl)piperazine and fluorine gas to produce 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-28-18-6-4-17(5-7-18)20-19(22)21(25-15-24-20)27-11-9-26(10-12-27)14-16-3-2-8-23-13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBKWMVZGKJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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